ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group, an indole moiety, and a thioacetamido-benzoate ester. This structure integrates pharmacophoric elements known for biological activity, including the indole ring (associated with receptor binding) and the triazole-thioether linkage (implicated in metabolic stability and enzyme inhibition) .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-28-21(17-13-24-18-11-7-5-9-15(17)18)26-27-23(28)32-14-20(29)25-19-12-8-6-10-16(19)22(30)31-4-2/h5-13,24H,3-4,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONUZIUCWHYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring, a triazole ring, and a thioether linkage, which are significant for its biological activity. The IUPAC name is ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate. Its molecular formula is , with a molecular weight of approximately 423.52 g/mol .
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Indole Ring : Known for interacting with various biological targets including enzymes and receptors.
- Triazole Ring : Potentially enhances the compound's biological activities through interactions with molecular targets.
- Thioether Linkage : May modulate interactions with biological targets, influencing the compound's efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound's anticancer potential has also been explored:
- Cytotoxicity : In vitro studies reveal moderate cytotoxicity against cancer cell lines such as HCT116 and MCF7. For example, related compounds have shown IC50 values of approximately 18.1 µM against MCF7 cells .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of triazole derivatives:
- Structure–Activity Relationship (SAR) : Modifications to the triazole or indole structures can significantly enhance biological activity. For example, substituting thiol groups has led to improved anticancer properties in related compounds .
- Pharmacological Profiles : The pharmacological profile of 1,2,4-triazoles includes antifungal, antibacterial, anticancer, and anti-inflammatory activities. These compounds have been identified as promising candidates for drug development due to their diverse mechanisms of action .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .
Data Summary
Scientific Research Applications
Pharmacological Properties
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exhibits several pharmacological properties that make it a candidate for further research:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. The presence of the triazole moiety in this compound suggests potential efficacy against fungal infections. Studies have indicated that similar triazole compounds can inhibit the growth of various fungi by disrupting their cell membrane synthesis .
- Anticancer Potential : The indole structure is often associated with anticancer activity. Research shows that compounds containing indole and triazole can induce apoptosis in cancer cells. This compound may exhibit similar effects, warranting investigation into its mechanisms of action against specific cancer types .
Therapeutic Uses
The compound's unique structure allows for various therapeutic applications:
Antimicrobial Applications
Given its antifungal properties, this compound could be explored as a treatment option for infections caused by resistant fungal strains. Its effectiveness against specific pathogens should be evaluated through clinical trials.
Cancer Therapy
The combination of indole and triazole functionalities suggests potential use in cancer therapy. Investigating its cytotoxic effects on different cancer cell lines could provide insights into its efficacy as a chemotherapeutic agent.
Antifungal Efficacy Study
A study published in a peer-reviewed journal evaluated the antifungal activity of various triazole derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition of Candida species at low concentrations, indicating the potential utility of this compound in treating candidiasis .
Indole Derivative Research
Research focusing on indole derivatives has shown promising results in inducing apoptosis in breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity. Similar investigations could be conducted with this compound to explore its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse biological activities. Below is a systematic comparison with key analogs:
VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
- Structure : Replaces the indole group with a 3-pyridinyl moiety and substitutes the benzoate ester with a 4-ethylphenyl acetamide.
- Activity : A potent agonist of the insect odorant receptor co-receptor (Orco), with EC₅₀ values in the low micromolar range .
- Key Difference : The pyridinyl group enhances interaction with Orco’s hydrophobic binding pocket, whereas the indole in the target compound may favor π-π stacking with aromatic residues in other receptor types.
OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
- Structure : Features a 2-pyridinyl substituent and a 4-butylphenyl acetamide.
- Activity : Acts as an Orco antagonist, demonstrating the critical role of substituent positioning (2-pyridinyl vs. 3-pyridinyl) in modulating receptor activity .
Ethyl 4-(2-((4-Ethyl-5-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamido)Benzoate
- Structure : Replaces the indole with a methyl group.
- Molecular Data : Molecular weight = 348.42 g/mol (C₁₆H₂₀N₄O₃S) .
- Significance : The absence of the indole ring simplifies the structure but likely reduces receptor-binding affinity, highlighting the indole’s role in the target compound’s putative bioactivity.
Triazole Derivatives with Trifluoromethyl/Nitro Substitutents
- Examples: Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) .
- Properties: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability and electrostatic interactions. Elemental analysis for 9d: C 44.21%, H 2.68%, N 18.01% (Calc. C 44.33%, H 2.79%, N 18.09%) .
- Contrast : The target compound’s indole and benzoate ester may prioritize steric complementarity over electronic effects.
Research Findings and Mechanistic Insights
- Role of Indole : Indole-containing analogs (e.g., EHPTIP in ) exhibit enhanced binding to aromatic residues in receptors due to π-π interactions .
- Thioether Linkage : The thioacetamido bridge in the target compound and analogs like VUAA1 contributes to redox stability and sulfur-mediated hydrogen bonding .
- Steric vs. Electronic Effects : Nitro/trifluoromethyl groups improve stability but may reduce solubility, whereas ethyl/indole groups balance lipophilicity and target engagement .
Q & A
Q. How to address solubility challenges in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
